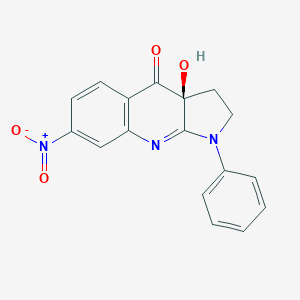

S-(-)-7-Desmethyl-8-nitro Blebbistatin

概要

説明

(S)-ニトロ-ブレブスタチン: は、非筋ミオシンII ATPアーゼの選択的な細胞透過性阻害剤である(–)-ブレブスタチン のより安定な形態です 。ミオシンIIは、細胞分裂、細胞移動、アポトーシス関連のブレブ形成など、細胞プロセスにおいて重要な役割を果たしています。

準備方法

合成経路:: (S)-ニトロ-ブレブスタチン を調製するための合成経路には、いくつかのステップが含まれます。特定の独自の方法は知りませんが、一般的な概要を示すことができます。

出発物質: 適切な前駆体化合物から開始します。

ニトロ化: ニトロ化剤を使用して、目的の位置にニトロ基(–NO₂)を導入します。

立体化学制御: ニトロ化段階で、正しい立体化学(S配置)を確保します。

精製: 結晶状の製品を得るために、精製を行います。

工業生産:: 工業規模の生産方法では、合成経路の変更、収率の最適化、大規模精製などの手法が用いられる場合があります。具体的な詳細は、製造業者からの独自の情報を必要とする場合があります。

化学反応の分析

反応::

(S)-ニトロ-ブレブスタチン: は、以下のを含むさまざまな化学反応を起こす可能性があります。

酸化: 酸化プロセスは、ニトロ基または他の官能基に影響を与える可能性があります。

還元: 還元反応は、ニトロ基または他の部分構造を修飾する可能性があります。

置換: 置換反応は、さまざまな位置で発生する可能性があります。

その他の変換: 環化、転位、官能基変換など。

ニトロ化: 硝酸(HNO₃)またはニトロ化混合物。

還元: 水素化(例: 炭素担持パラジウム、ラネーニッケルを使用)。

置換: さまざまな求核剤(例: アミン、アルコキシド)。

その他の反応: 目的の変換に基づいた特定の試薬。

主な生成物:: 主な生成物は、特定の反応条件によって異なります。単離および特性評価により、正確な構造を明らかにすることができます。

4. 科学研究の用途

(S)-ニトロ-ブレブスタチン: は、さまざまな分野で応用されています。

細胞生物学: 細胞運動、細胞分裂、アポトーシスの研究。

生物物理学: ミオシンIIの機能と動態の調査。

創薬: 治療目的での非筋ミオシンIIの標的化。

生細胞イメージング: 青色光への露出下での安定性により。

科学的研究の応用

Cell Motility Studies

S-(-)-7-Desmethyl-8-nitro Blebbistatin is extensively used in research focusing on non-muscle cell motility. It has been instrumental in elucidating mechanisms underlying cancer cell migration, which is critical for understanding metastasis. Studies have shown that this compound effectively inhibits the movement of various cancer cell lines, providing insights into potential therapeutic strategies .

Cardiac Function and Optical Mapping

The compound has gained prominence in cardiac research, particularly in optical mapping techniques. It minimizes motion artifacts during heart contraction studies, allowing for accurate assessment of cardiac electrical activity without significantly affecting the heart's performance. Its use has been validated across multiple species, including zebrafish, mice, and humans .

Developmental Biology

In developmental biology, this compound is utilized to study cellular processes such as cytokinesis and neurite outgrowth. It has been shown to promote neurite extension in neuronal cultures, suggesting potential applications in neurobiology .

Photodynamic Properties

The nitro group in this compound allows for modifications that can enhance its photodynamic properties. This characteristic can be exploited in experimental setups requiring light activation or specific imaging techniques .

Case Studies

Limitations and Considerations

While this compound is a powerful tool in biological research, it is not without limitations. Prolonged exposure to blue light can lead to degradation and cytotoxicity, which poses challenges for live-cell imaging applications. Researchers are encouraged to consider these factors when designing experiments involving this compound .

作用機序

(S)-ニトロ-ブレブスタチン: は、非筋ミオシンII ATPアーゼを阻害し、Mg-ATPアーゼ活性および非筋ミオシンIIAおよびIIBのインビトロ運動性に影響を与えます。 アポトーシス関連のブレブ形成、細胞移動、および脊椎動物細胞の細胞分裂を選択的に阻害します .

類似化合物との比較

(S)-ニトロ-ブレブスタチン: は、青色光への露出下での安定性により、元の化合物に比べて優れています。類似の化合物には、(–)-ブレブスタチン および関連するミオシン阻害剤が含まれます。

生物活性

S-(-)-7-Desmethyl-8-nitro Blebbistatin is a potent myosin II ATPase inhibitor, derived from the well-known compound blebbistatin. This compound has gained significant attention in biological research due to its specific inhibitory effects on myosin II, a motor protein crucial for various cellular processes, including muscle contraction, cell motility, and cytokinesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C17H13N3O4

- Molecular Weight : 323.30 g/mol

- CAS Number : 856925-75-2

This compound inhibits the ATPase activity of myosin II by binding to a hydrophobic cleft in the myosin motor domain. This binding stabilizes myosin in a conformation that prevents effective interaction with actin filaments, thereby disrupting the actomyosin contractile machinery. The compound predominantly binds to myosin in an actin-detached state, leading to a relaxation of acto-myosin interactions and subsequent cellular effects.

Key Mechanisms:

- Inhibition of Myosin ATPase Activity : By inhibiting the ATP hydrolysis required for muscle contraction and cellular movement.

- Alteration of Cellular Motility : Influencing processes such as cytokinesis and cell shape changes.

- Impact on Cancer Cell Migration : this compound is utilized to study cancer metastasis by examining its effects on non-muscle cell motility.

Research Findings

Numerous studies have investigated the biological activity of this compound, providing insights into its efficacy and potential applications.

In Vitro Studies

- Cytokinesis Inhibition : Research has demonstrated that treatment with this compound significantly inhibits cytokinesis in various cell types, leading to multinucleation and altered cell division dynamics .

- Cancer Cell Migration : In studies focusing on pancreatic cancer organoids, this compound reduced lumen formation capabilities, indicating its role in inhibiting cancer cell migration and invasion .

- Myosin II Dynamics : The compound has been shown to affect the sliding velocity of myosin in motility assays, with half-maximal inhibition occurring at concentrations between 1–5 μM . This highlights its potency as a tool for dissecting myosin function.

Case Studies

Several case studies illustrate the practical applications of this compound in biological research:

| Study | Focus | Findings |

|---|---|---|

| Duxbury et al., 2004 | Cancer Metastasis | Demonstrated that blebbistatin analogs inhibit tumor cell invasion through extracellular matrices. |

| Vicente-Manzanares et al., 2009 | Cell Migration | Showed that S-(−)-blebbistatin affects the dynamics of lamellipodia during cell migration. |

| Bond et al., 2012 | Cytoskeletal Dynamics | Investigated how blebbistatin alters actomyosin contractility and its implications for cellular mechanics. |

Applications in Research

This compound serves as a valuable tool in various fields of biological research:

- Cell Biology : It is widely used to study cellular processes involving myosin II, including cytokinesis and cell migration.

- Cancer Research : The compound aids in understanding the mechanisms behind cancer cell metastasis and invasion.

- Cardiac Research : Its application extends to cardiac muscle studies where it helps investigate myosin function in heart cells.

特性

IUPAC Name |

(3aS)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYHNYWFMRDKQ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@@]21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471524 | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856925-75-2 | |

| Record name | (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856925-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。